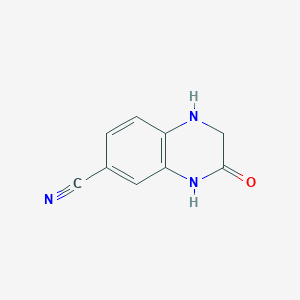

7-cyano-3,4-dihydroquinoxalin-2(1H)-one

Vue d'ensemble

Description

7-cyano-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of 7-cyano-3,4-dihydroquinoxalin-2(1H)-one is its role as an antiviral agent. For instance, the compound GW420867X, which features a similar structure, has been investigated for its effectiveness against HIV-1. Clinical trials demonstrated that it exhibited potent antiviral activity and was well-tolerated in patients, although it was not further developed due to issues with bioavailability .

Anti-inflammatory Properties

Research indicates that derivatives of 3,4-dihydroquinoxalin-2-one, including those with cyano substitutions, show promising anti-inflammatory effects. For example, some compounds have been identified as estrogen receptor ligands and exhibit significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Antitumor Activity

Various quinoxalin-2-one derivatives have been reported as antitumor agents. The structural modifications at the C3 position enhance their biological activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation effectively .

Synthetic Applications

Direct C–H Functionalization

Recent advancements in synthetic methodologies have focused on the direct C–H functionalization of quinoxalin-2(1H)-ones. This approach allows for the rapid synthesis of diverse derivatives with valuable functional groups under mild conditions. Techniques such as visible-light photoredox catalysis have emerged as efficient methods for these transformations, leading to various applications in both pharmaceutical and material sciences .

Multicomponent Reactions

The compound has also been utilized in multicomponent reactions to create complex molecular architectures. These reactions enable the simultaneous introduction of multiple functional groups, enhancing the compound's versatility in drug design and materials chemistry .

Material Science

Fluorescent Properties

Quinoxalin-2(1H)-ones exhibit interesting fluorescence properties, making them suitable for applications in optoelectronics and sensor technologies. Their ability to form π-extended derivatives enhances their photophysical properties, which can be leveraged in developing new materials for electronic devices .

Semiconducting Polymers

Certain derivatives of quinoxalin-2(1H)-ones have been explored for use in semiconducting polymers. These materials are vital for applications in organic electronics, including solar cells and light-emitting diodes (LEDs). The structural diversity offered by modifications at the C3 position facilitates the design of polymers with tailored electronic properties .

Case Studies

Propriétés

Numéro CAS |

186666-78-4 |

|---|---|

Formule moléculaire |

C9H7N3O |

Poids moléculaire |

173.17 g/mol |

Nom IUPAC |

3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |

InChI |

InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13) |

Clé InChI |

PWMVKMIOIWVMSW-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)C#N |

SMILES canonique |

C1C(=O)NC2=C(N1)C=CC(=C2)C#N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.